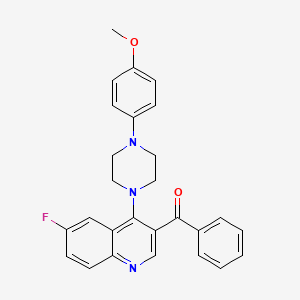

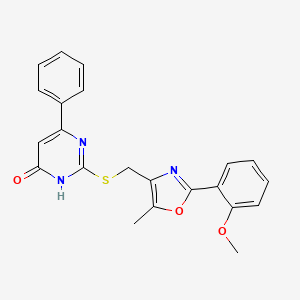

(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(phenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(6-Fluoro-4-(4-(4-methoxyphenyl)piperazin-1-yl)quinolin-3-yl)(phenyl)methanone” is a compound that has been synthesized from a lead molecule known as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid . It is a part of a class of antibacterial compounds known as quinolones .

Synthesis Analysis

The synthesis of this compound involves several steps. The lead molecule reacts with thionyl chloride to give acid chloride, and with hydrazine hydrate to afford hydrazide. The hydrazide on condensation with substituted aromatic aldehydes gives Schiff base; these on reaction with N - (4-methoxyphenyl) piperazine and thioglycolic acid furnish the title compounds .Molecular Structure Analysis

The molecular structure of this compound includes a 1,4-dihydroquinoline moiety, a piperazine ring, and a phenyl group . The exact structure can be determined using techniques such as IR and NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of an acid chloride, the formation of a hydrazide, condensation to form a Schiff base, and reaction with N - (4-methoxyphenyl) piperazine and thioglycolic acid .Applications De Recherche Scientifique

Fluorophore for Biomedical Analysis

A novel fluorophore, 6-methoxy-4-quinolone, demonstrates strong fluorescence across a wide pH range in aqueous media. Its strong fluorescence, large Stokes' shift, and high stability against light and heat make it an excellent candidate for biomedical analysis, including the fluorescent labeling of carboxylic acids (Hirano et al., 2004).

Antimicrobial Efficacy

The quinolone class, to which the compound belongs, is well-documented for its antibacterial properties. Structure-activity and structure-side-effect relationships have been extensively studied to enhance antimicrobial efficacy while reducing side-effects. Key structural features enhancing effectiveness include halogenation, alkylated piperazine at C7, and specific substituents at N1 and C5 positions (Domagala, 1994).

Tubulin Polymerization Inhibitor

A series of fluorinated derivatives of 2-phenyl-3-hydroxy-4(1H)-quinolinone, including the compound , have shown the ability to inhibit tubulin polymerization. This property is associated with anticancer activity, as demonstrated by cytotoxic activity assays against cancer cell lines and the ability to inhibit microtubule formation (Řehulka et al., 2020).

Electrochemical Synthesis

The compound has also been used in electrochemical synthesis, demonstrating its versatility in chemical synthesis methods. For example, using a related compound as the starting material, the electrochemical reaction with amino alcohols leads to novel benzoxazine derivatives with anti-stress oxidative properties (Largeron & Fleury, 1998).

Synthesis of Novel Compounds

Its structure has been utilized in the synthesis of novel fluoroquinolone compounds, indicating its importance in the development of new antibacterial agents with improved activity profiles (Li et al., 2004).

Mécanisme D'action

Target of Action

Quinoline and piperazine derivatives have been found to bind with high affinity to multiple receptors . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Quinoline and piperazine derivatives are known to interact with their targets leading to changes in cellular processes

Biochemical Pathways

The affected pathways would depend on the specific targets of the compound. Quinoline and piperazine derivatives are known to affect various biochemical pathways

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure. Quinoline and piperazine derivatives are known to have diverse pharmacokinetic properties

Result of Action

The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Quinoline and piperazine derivatives are known to have various biological activities

Orientations Futures

Propriétés

IUPAC Name |

[6-fluoro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl]-phenylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24FN3O2/c1-33-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26-23-17-20(28)7-12-25(23)29-18-24(26)27(32)19-5-3-2-4-6-19/h2-12,17-18H,13-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISMLJONHTBHETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)C5=CC=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Iodo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2602871.png)

![9-methyl-2-[(3-nitrobenzyl)sulfanyl]-5H-thiochromeno[4,3-d]pyrimidine](/img/structure/B2602877.png)

![(Z)-4-(diethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2602883.png)

![2-({4-ethyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B2602885.png)

![Tert-butyl (2S)-2-propan-2-yl-4-[4-(prop-2-enoylamino)benzoyl]piperazine-1-carboxylate](/img/structure/B2602887.png)

![3-Methyl-4-(4-methyl-2-nitrophenoxy)-[1,2]oxazolo[5,4-d]pyrimidine](/img/structure/B2602888.png)

![benzyl 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B2602893.png)